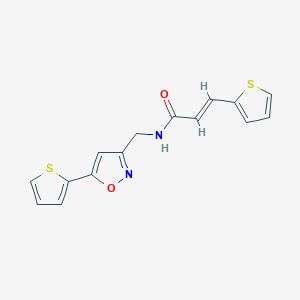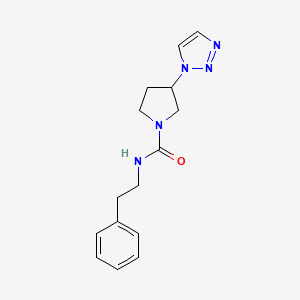![molecular formula C5H7N3O B2373255 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde CAS No. 877131-01-6](/img/structure/B2373255.png)
2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde” is a type of organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have been introduced as an antimicrobial agent and various medicines . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazoles, including 2,5-dimethyl-2H-[1,2,4]triazole-3-carbaldehyde, exhibit potent antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds can potentially serve as novel antibiotics or antiseptics in medical and agricultural contexts .
Anticancer Potential
Triazoles have emerged as promising candidates in cancer research. Their unique structure allows for modifications that enhance their selectivity toward cancer cells. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives might inhibit tumor growth or sensitize cancer cells to existing therapies .
Antioxidant Properties
Triazoles, including our compound of interest, possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases associated with free radicals. Researchers explore their potential in mitigating oxidative damage .
Agrochemical Applications
Triazoles find use in agrochemistry. They can act as plant growth regulators, fungicides, or herbicides. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives may contribute to crop protection and yield enhancement .
Organocatalysis
Triazoles serve as valuable catalysts in organic synthesis. Researchers have utilized them in various reactions, such as azide-alkyne cycloadditions (click chemistry). Our compound might find applications in designing efficient catalytic processes .
Materials Science
Triazoles play a role in materials science. Their unique electronic properties make them interesting for designing functional materials, such as sensors, conductive polymers, and luminescent compounds. 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde derivatives could contribute to innovative materials .
Anti-Inflammatory and Analgesic Effects
Triazoles exhibit anti-inflammatory and analgesic activities. Researchers investigate their potential as pain-relieving agents or in managing inflammatory conditions .
Other Potential Applications
Triazoles continue to surprise researchers with their versatility. While not directly attributed to our compound, they also show promise in antiviral, antitubercular, and anticonvulsant applications .
Mecanismo De Acción
Target of Action
Triazole derivatives, in general, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
Triazole derivatives are known to have a broad range of therapeutic applications, and their pharmacokinetic properties are subject to careful revision to obtain higher efficacy with minimum side effects .
Result of Action
Triazole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of triazole derivatives can be influenced by various factors, including the presence of electrophiles and nucleophiles, which can interact with the triazole core structure .
Safety and Hazards
Direcciones Futuras
The future of triazoles lies in the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Their significant biological properties make them important in organocatalysis, agrochemicals, and materials science .
Propiedades
IUPAC Name |
2,5-dimethyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-5(3-9)8(2)7-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZADCPKGMZVJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877131-01-6 |
Source


|
| Record name | 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)
![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)




